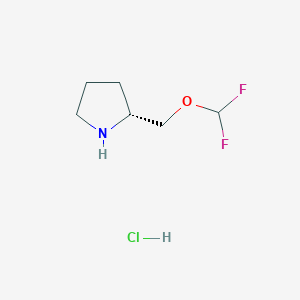

(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride

Description

(2R)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a difluoromethoxymethyl substituent (-OCH2CF2) at the C2 position of the pyrrolidine ring. The compound’s stereochemistry (R-configuration) and fluorinated substituent confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it relevant in medicinal chemistry and catalysis . Its hydrochloride salt form improves solubility for biological applications.

Properties

IUPAC Name |

(2R)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUAKBWGJJYCT-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)COC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470279-06-0 | |

| Record name | (2R)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Introduction of Difluoromethoxymethyl Group: The difluoromethoxymethyl group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers as reagents.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the difluoromethoxymethyl group to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2R)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride has been explored through several methodologies. Notably, the incorporation of the difluoromethoxy group is crucial for improving the compound's lipophilicity and metabolic stability, which are essential for pharmaceutical applications. The synthesis typically involves the use of starting materials like 4-hydroxyproline isomers, followed by functionalization steps that yield high-purity products suitable for further biological evaluation .

Antiviral Activity

Research indicates that compounds containing difluoromethoxy groups, including this compound, exhibit promising antiviral properties. For instance, studies have shown that similar fluorinated compounds can inhibit hepatitis C virus (HCV) activity, suggesting a potential therapeutic role in treating viral infections . The modifications to the pyrrolidine structure enhance the compound's interaction with viral proteins, improving efficacy.

Antiparasitic Properties

The compound has also been investigated for its antiparasitic activities. In particular, its derivatives have shown effectiveness against protozoan parasites such as Cryptosporidium parvum, which is responsible for severe gastrointestinal diseases in children . The structure-activity relationship studies indicate that the difluoromethoxy group plays a significant role in enhancing biological activity against these pathogens.

Building Blocks for Drug Development

Fluorinated compounds are increasingly recognized as valuable building blocks in drug discovery due to their ability to modulate pharmacokinetic properties. The difluoromethoxy group allows for fine-tuning of lipophilicity and solubility, which are critical parameters in drug formulation . The versatility of this compound makes it a candidate for developing multifunctional derivatives aimed at various therapeutic targets.

Structure-Activity Relationship Studies

Ongoing research focuses on optimizing the structure of this compound to enhance its biological activity further. By modifying substituents on the pyrrolidine ring or exploring different fluorinated groups, researchers aim to identify analogs with improved efficacy against specific diseases .

Case Study: Antiviral Efficacy

In a recent study, a series of pyrrolidine derivatives were synthesized and evaluated for their antiviral activity against HCV. Among these, this compound demonstrated significant inhibition of viral replication in vitro, highlighting its potential as a lead compound for further development .

Case Study: Antiparasitic Activity Against Cryptosporidium parvum

Another investigation assessed the antiparasitic effects of various fluorinated pyrrolidines, including this compound. The results indicated that this compound effectively reduced parasite load in infected models, supporting its potential use as a therapeutic agent against protozoan infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxymethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents, molecular weights, and key properties of (2R)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride with structurally related compounds:

Key Observations :

- Chirality : Enantiomer-specific activity is critical; e.g., (R)-2-(3,5-Difluorophenyl)pyrrolidine·HCl shows higher receptor affinity than its (S)-isomer in serotonin receptor studies .

- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 4-chlorophenyl) exhibit stronger van der Waals interactions in hydrophobic binding pockets, while aliphatic fluorinated groups improve solubility and metabolic resistance .

Pharmacological Relevance

Several pyrrolidine hydrochlorides act as receptor modulators:

- SB269970 : A 5-HT7 receptor antagonist with a sulfonyl-piperidinyl-pyrrolidine structure, highlighting the importance of substituent bulk and polarity for receptor selectivity .

- 2-(2-Fluorophenyl)piperidine·HCl : Demonstrates how fluorine positioning influences dopamine transporter binding, suggesting analogous structure-activity relationships for difluoromethoxymethyl derivatives .

Thermodynamic Properties

Receptor Binding Profiles

- Dopamine Transporters : Chlorophenyl-pyrrolidines exhibit moderate inhibition (IC50 = 100–500 nM), suggesting substituent-dependent activity .

Biological Activity

Overview

(2R)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is a chiral compound that has garnered attention in both chemical and biological research due to its unique structural properties and potential applications. This compound, characterized by a pyrrolidine ring and a difluoromethoxymethyl substituent, serves as a valuable building block in asymmetric synthesis and has implications in medicinal chemistry, particularly in developing treatments for neurological disorders and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 195.61 g/mol. The presence of the difluoromethoxymethyl group enhances the compound's reactivity and interaction with biological targets, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethoxymethyl group is believed to enhance binding affinity and selectivity toward these targets, modulating their activity. The rigid structure provided by the pyrrolidine ring contributes to the overall efficacy of the compound.

1. Pharmaceutical Research

- Neurological Disorders : Research indicates that this compound may play a role in developing new pharmaceuticals aimed at treating neurological conditions. Its ability to interact with neurotransmitter systems suggests potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies have indicated that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in combating resistant bacterial strains.

2. Enzyme Interaction Studies

The compound has been utilized as a probe in enzyme mechanism studies, particularly focusing on its interactions with specific proteases. For instance, it has been evaluated for its inhibitory effects on bacterial enzymes, demonstrating potential as an antibacterial agent.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition Studies : A study identified that compounds similar to this compound showed concentration-dependent inhibition against Pseudomonas aeruginosa protease PBP3, suggesting its potential as an antibacterial scaffold .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Compound 1 | 4 ± 6 | PBP3 |

| Compound 2 | 19 ± 1 | PBP3 |

| Compound 3 | >100 | Non-specific |

- Structure-Activity Relationship (SAR) : The structural features that enhance biological activity have been explored. Modifications to the pyrrolidine core have been shown to affect binding affinity and selectivity towards target enzymes .

Case Study 1: Antibacterial Activity

In a focused screening of pyrrolidine derivatives, this compound was evaluated for its ability to inhibit bacterial growth. The results indicated that while some derivatives exhibited significant antibacterial activity, the unique difluoromethoxymethyl substitution was crucial for enhancing potency against multidrug-resistant strains.

Case Study 2: Neurological Implications

A recent investigation into compounds with similar structures revealed potential neuroprotective effects when tested in vitro. The results suggested that this compound may modulate neurotransmitter release, warranting further exploration into its application in neuropharmacology.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the stereoselective synthesis of (2R)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride?

- Methodology : The synthesis typically involves multi-step routes, including:

- Hydrogenation : Reduction of dihydro-pyrrole intermediates using catalysts like palladium on carbon (Pd/C) under H₂ to form pyrrolidine scaffolds .

- Substitution Reactions : Introduction of the difluoromethoxymethyl group via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .

- Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization for purification .

- Key Considerations : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Intermediate purity is monitored via TLC or HPLC.

Q. How is the compound structurally characterized to confirm its (R)-configuration?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons) .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Polarimetry : Optical rotation measurements compared to known (R)-enantiomer standards .

Q. What are the primary research applications of this compound in pharmacology?

- Biological Studies :

- Enzyme Inhibition : Screening for activity against kinases or proteases due to pyrrolidine’s affinity for ATP-binding pockets .

- Receptor Binding Assays : Fluorine substituents enhance metabolic stability, making it suitable for studying G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can enantiomeric purity (>98%) be ensured during large-scale synthesis?

- Chiral Resolution :

- Chiral HPLC : Use of columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to favor the (R)-enantiomer .

Q. What factors influence the compound’s stability under varying storage conditions?

- Degradation Pathways :

- Hydrolysis : The difluoromethoxymethyl group is susceptible to acidic/basic hydrolysis; stability studies in buffers (pH 1–12) guide storage .

- Hygroscopicity : The hydrochloride salt may absorb moisture; store under inert gas (N₂/Ar) at 2–8°C .

Q. How do reaction yields vary between lab-scale and industrial-scale synthesis, and how can discrepancies be resolved?

- Scale-Up Challenges :

- Mass Transfer Limitations : Transition from batch to flow reactors improves mixing and heat dissipation .

- Catalyst Loading : Reduced Pd/C catalyst (0.5–1 mol%) in hydrogenation steps minimizes costs without compromising yield .

- DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) to maximize yield .

Q. What mechanistic insights explain the reactivity of the difluoromethoxymethyl group in cross-coupling reactions?

- Electronic Effects : Fluorine’s electronegativity increases the leaving-group ability in SN2 reactions, facilitating nucleophilic substitutions .

- Steric Effects : The methoxymethyl group’s conformation (axial/equatorial) impacts accessibility to catalytic sites in transition-metal-mediated couplings .

- Isotopic Labeling : ¹⁸O/¹⁹F tracking to study reaction pathways and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.